molecular formula C21H22BrClN2O2 B5332969 N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride

N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride

Cat. No.: B5332969
M. Wt: 449.8 g/mol
InChI Key: CATJVUQBOFXZDX-UHFFFAOYSA-N
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Description

N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, methoxy groups, and a pyridine ring, making it a subject of interest for researchers.

Properties

IUPAC Name

N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2.ClH/c1-25-20-11-18(14-24-13-17-8-5-9-23-12-17)10-19(22)21(20)26-15-16-6-3-2-4-7-16;/h2-12,24H,13-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATJVUQBOFXZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Br)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-bromo-5-methoxy-4-phenylmethoxybenzyl chloride with 1-pyridin-3-ylmethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride is unique due to its combination of a bromine atom, methoxy groups, and a pyridine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

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